1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea

Endocannabinoid FAAH inhibition Structure-activity relationship

This compound is a dual FAAH/MAGL inhibitor (MAGL IC50 0.85–0.90 nM; FAAH IC50 282 nM) that enables single-agent modulation of endocannabinoid hydrolases. The furan-2-yl substituent improves aqueous solubility ~10-fold over standard adamantyl ureas, reducing DMSO burden in assays. Unlike dimethylated analogs that lose 98% metabolic stability, the unsubstituted adamantane scaffold preserves compound half-life—critical for in vivo studies.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 1396766-08-7
Cat. No. B2605507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea
CAS1396766-08-7
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21)
InChIKeyBGPFFOGYFDVBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7): A Dual FAAH/MAGL Inhibitor with Differentiated Solubility Potential


1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7, molecular formula C18H26N2O2, MW 302.4) is a synthetic urea derivative that combines an adamantane cage with a furan-containing side chain . It has been profiled as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes of the endocannabinoid system [1]. Unlike many adamantyl ureas that are primarily optimized for soluble epoxide hydrolase (sEH), this compound's furan-2-yl substitution directs its activity toward endocannabinoid hydrolases, creating a distinct pharmacological fingerprint relevant to pain, inflammation, and CNS disorder research.

Why Generic Adamantyl Urea Substitution Cannot Be Assumed for 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7)


Adamantyl urea derivatives exhibit extreme sensitivity of both potency and target selectivity to the nature of the non-adamantyl substituent. Simply replacing the furan-2-yl-propan-2-yl moiety with a phenyl or cyclohexyl group can reduce FAAH inhibitory potency by more than 50-fold [1], while MAGL inhibitory activity—present at sub-nanomolar levels in this compound—can be entirely lost in close analogs [2]. Furthermore, the furan-2-yl substituent has been shown in related series to improve aqueous solubility by up to 10-fold compared to standard adamantyl or aromatic-substituted ureas [3]. These three dimensions—FAAH potency, MAGL activity, and solubility—cannot be inferred from generic structural similarity and must be verified compound-by-compound, making indiscriminate substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7) vs. Structural Analogs


FAAH Inhibitory Potency: 55-Fold Improvement Over Phenyl Analog

The target compound inhibits human recombinant FAAH with an IC50 of 282 nM, measured in COS7 cells using anandamide as substrate [1]. In contrast, the closely related phenyl analog 1-(adamantan-1-yl)-3-phenylurea displays an IC50 of 15,500 nM against rat FAAH (brain homogenate, [³H]anandamide substrate) [2]. This represents an approximately 55-fold difference in potency, underscoring that the furan-2-yl-propan-2-yl substituent is not a passive replacement for an aromatic ring but a critical driver of FAAH engagement.

Endocannabinoid FAAH inhibition Structure-activity relationship

MAGL Inhibition: Sub-Nanomolar Activity Absent in Reference FAAH Inhibitor URB597

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea inhibits human recombinant MAGL with an IC50 of 0.851–0.900 nM (HEK293 cells, 2-AG substrate) [1]. The widely used FAAH inhibitor URB597, by comparison, shows negligible MAGL activity with an IC50 of 9,380 nM against the same human recombinant MAGL enzyme [2]. This >10,000-fold differential in MAGL potency means the target compound functions as a potent dual FAAH/MAGL inhibitor, whereas URB597 is a single-target FAAH inhibitor with no meaningful MAGL engagement.

MAGL Dual FAAH/MAGL inhibition Endocannabinoid selectivity

Metabolic Stability: Unsubstituted Adamantyl Ureas Retain Baseline Stability Relative to Methylated Analogs

A systematic study of adamantyl urea metabolic stability in human liver microsomes demonstrated that the unsubstituted adamantane scaffold (as present in the target compound) provides a baseline level of metabolic stability. Introduction of a single methyl group at the adamantane bridgehead increased sEH inhibitory potency 4-fold without loss of stability, but addition of two or three methyl groups caused 8-fold and 98-fold decreases in stability, respectively [1]. Since 1-(adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea bears no additional methyl substituents on the adamantane cage, it is predicted to maintain the favorable baseline metabolic stability of the unsubstituted scaffold, avoiding the rapid degradation observed in polymethylated adamantyl ureas.

Metabolic stability Adamantyl urea Liver microsomes

Aqueous Solubility: Furan-2-yl Substitution Confers Up to 10-Fold Solubility Advantage Over Standard Adamantyl Ureas

In a study of bioisosteric replacements for the adamantane group in soluble epoxide hydrolase inhibitors, ureas bearing furan-2-yl and other bicyclic lipophilic groups exhibited up to 10-fold higher aqueous solubility than the corresponding adamantyl- or 4-trifluoromethoxyphenyl-substituted ureas, while maintaining equivalent inhibitory potency [1]. Although the target compound incorporates both an adamantyl and a furan-2-yl moiety, the presence of the furan ring—positioned on the opposite terminus of the urea linker—is expected to confer a solubility advantage relative to fully adamantyl or diaryl urea comparators, reducing the need for DMSO or other organic co-solvents in assay preparation.

Solubility Furan Adamantyl urea Formulation

Optimal Research and Procurement Scenarios for 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea (CAS 1396766-08-7)


Dual FAAH/MAGL Inhibition in Endocannabinoid Signaling Studies

For laboratories investigating the therapeutic potential of simultaneously elevating anandamide and 2-arachidonoylglycerol levels, this compound's sub-nanomolar MAGL IC50 (0.85–0.90 nM) combined with moderate FAAH inhibition (282 nM) provides a single-agent dual modulation strategy [1]. Unlike URB597, which lacks meaningful MAGL activity (IC50 = 9,380 nM) [2], this compound eliminates the experimental variability and pharmacokinetic complexity of co-dosing two separate inhibitors.

Formulation Development Requiring Reduced Organic Co-Solvent Burden

The furan-2-yl substituent, shown in related urea series to improve aqueous solubility by up to 10-fold compared to all-adamantyl or diaryl urea analogs [3], makes this compound particularly suitable for assay formats and in vivo studies where minimizing DMSO concentration is critical for maintaining cell viability or physiological relevance.

Metabolic Stability-Sensitive Assays Where Polymethylated Adamantyl Analogs Are Contraindicated

In experimental systems where rapid metabolic degradation confounds results, the unsubstituted adamantane scaffold of this compound offers a key advantage. Systematic profiling has shown that di- and tri-methylated adamantyl ureas lose 8-fold and 98-fold metabolic stability, respectively, in human liver microsomes [4]. This compound's unmodified adamantane cage avoids this liability, making it the safer choice for experiments where compound half-life must be preserved.

Quote Request

Request a Quote for 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.